molecular formula C10H11N3 B12701545 1H-Pyrazol-4-amine, 3-(3-methylphenyl)- CAS No. 91857-96-4

1H-Pyrazol-4-amine, 3-(3-methylphenyl)-

Cat. No.: B12701545
CAS No.: 91857-96-4
M. Wt: 173.21 g/mol
InChI Key: GCHHQBUSOJUHCL-UHFFFAOYSA-N
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Description

1H-Pyrazol-4-amine, 3-(3-methylphenyl)- is a heterocyclic compound with the molecular formula C11H13N3 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Pyrazol-4-amine, 3-(3-methylphenyl)- can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzoylacetonitrile with hydrazine hydrate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction typically occurs under reflux conditions in ethanol .

Industrial Production Methods

Industrial production of 1H-Pyrazol-4-amine, 3-(3-methylphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazol-4-amine, 3-(3-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or catalyst.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

1H-Pyrazol-4-amine, 3-(3-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazol-4-amine, 3-(3-methylphenyl)- involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Molecular docking studies have revealed that the compound fits well into the binding pockets of these enzymes, leading to effective inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazol-4-amine, 3-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

91857-96-4

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

5-(3-methylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H11N3/c1-7-3-2-4-8(5-7)10-9(11)6-12-13-10/h2-6H,11H2,1H3,(H,12,13)

InChI Key

GCHHQBUSOJUHCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=NN2)N

Origin of Product

United States

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